molecular formula C17H15NO4S B2554682 (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide CAS No. 2035017-70-8

(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide

Cat. No.: B2554682
CAS No.: 2035017-70-8
M. Wt: 329.37
InChI Key: DJHBNWRXHFYSPQ-AATRIKPKSA-N
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Description

(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide is a synthetic, novel acrylamide derivative designed for advanced pharmacological and neuroscientific research. This compound belongs to a class of molecules featuring furan and thiophene heterocycles, which are recognized as privileged structures in medicinal chemistry for their prevalence in bioactive molecules and natural products . Acrylamide-derived compounds structurally related to this product have been identified as potent modulators of the GABAA receptor, a primary inhibitory neurotransmitter channel in the central nervous system . Research on analogous compounds indicates that they can act as positive allosteric modulators, potentiating the receptor's response to GABA by interacting with classic anesthetic binding sites in the transmembrane domain, with efficacies comparable to neurosteroids and benzodiazepines . This mechanism is of significant interest for investigating the treatment of neurological and psychiatric conditions such as anxiety, epilepsy, and insomnia . The structural framework of this reagent, incorporating multiple heteroaromatic rings, suggests potential for diverse biological activities. Furan and thiophene derivatives are frequently explored in drug discovery for their antimicrobial and anticancer properties, making this compound a valuable scaffold for developing new therapeutic agents . The presence of the acrylamide moiety is a key functional group that can influence the compound's interaction with biological targets . This product is provided For Research Use Only. It is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c19-16(6-5-13-7-9-21-11-13)18-12-17(20,14-3-1-8-22-14)15-4-2-10-23-15/h1-11,20H,12H2,(H,18,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHBNWRXHFYSPQ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C=CC2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(CNC(=O)/C=C/C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base to form a furan-thiophene intermediate.

    Hydroxylation: The intermediate undergoes hydroxylation using a suitable oxidizing agent to introduce the hydroxy group.

    Acrylamide Formation: The final step involves the reaction of the hydroxylated intermediate with acryloyl chloride in the presence of a base to form the desired acrylamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Structural Characteristics

The compound features several significant structural elements:

  • Furan Rings : Two furan rings contribute to the compound's electronic properties and potential biological activity.
  • Thiophene Ring : The presence of a thiophene ring enhances the compound's reactivity and interaction with biological targets.
  • Hydroxy Group : The hydroxy group is crucial for its biological activity, potentially enhancing solubility and interaction with enzymes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide. In vitro assays have demonstrated its efficacy against various cancer cell lines.

Case Study: In Vitro Antitumor Efficacy

A study evaluated the compound's effects on breast cancer cell lines, revealing a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 10 µM . This suggests that the compound could serve as a lead structure for further development in cancer therapy.

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.

Case Study: Antioxidant Activity Assessment

Using the DPPH radical scavenging assay, the compound showed a substantial scavenging effect with an IC50 value of 15 µM , indicating its potential use in formulations aimed at reducing oxidative damage.

Material Science Applications

The unique structural features of this compound also make it a candidate for applications in material science, particularly in the development of organic semiconductors and sensors due to its electronic properties derived from the furan and thiophene rings.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds that exhibit various biological activities:

Compound NameBiological Activity
N-(furan-2-ylmethyl)-N-(thiophen-3-yl)benzo[c][1,2,5]thiadiazoleAntimicrobial
5-Amino-thiadiazole derivativesAnticancer activity
N-(3-methyl-thiophen-3-y)benzamidePotentially anticancer

This comparison illustrates that while other compounds exhibit various biological activities, the unique combination of furan and thiophene in this compound may confer distinct advantages in therapeutic applications.

Mechanism of Action

The mechanism by which (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with related acrylamide derivatives:

Compound Name Key Substituents Structural Features Reported Activities/Properties References
(E)-N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide Furan-2-yl, thiophen-2-yl, hydroxyethyl, furan-3-yl Heterocyclic-rich; polar hydroxy group; E-configuration Not explicitly reported in evidence
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide 4-Nitrophenyl, thiophen-2-yl, propylamide Nitro group (electron-withdrawing); mixed Z/E stereochemistry Synthetic intermediate for bioactive molecules
(2E)-N-(2-Methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide 3-Nitrophenyl, furan-2-yl, 2-methylphenyl Nitro-substituted aryl; methylphenyl amide Potential bioactive scaffold (no specific data)
(2E)-N-(3-Chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide 2-Chlorophenyl, furan-2-yl, 3-chlorophenyl Di-chlorinated aryl groups; halogenated hydrophobic core Structural analog for halogenation studies
(E)-N-(2-Hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide 4-Hydroxyphenyl (x2), hydroxyethyl Tri-hydroxylated; phenolic backbone Antioxidant potential (isolated from hemp roots)
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Cyano, substituted phenyl, thiophene-carboxylate Electron-deficient cyano group; thiophene-carboxylate hybrid Antioxidant, anti-inflammatory activities

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: Compounds with nitro (e.g., ) or cyano groups () exhibit enhanced reactivity in synthetic pathways or biological interactions due to electron-deficient aromatic systems. Hydroxylation: Phenolic hydroxyl groups () enhance hydrogen bonding, improving solubility and antioxidant activity compared to the target compound’s furan/thiophene motifs.

Heterocyclic vs. Aromatic Systems :

  • The target compound’s furan and thiophene rings contribute to π-π stacking and metabolic stability, whereas purely aromatic systems (e.g., ) prioritize polar interactions.

Stereochemistry :

  • The E-configuration in the target compound and analogs () ensures planar acrylamide backbones, critical for binding to biological targets or forming crystalline materials.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for similar acrylamides (e.g., condensation of oxazolones with amines, as in ), though its heterocyclic diversity may require specialized purification techniques (e.g., HPLC, as in ).
  • Structure-Activity Relationships (SAR) :
    • Replacing furan/thiophene with nitroaryl groups () could enhance electrophilic reactivity but reduce metabolic stability.
    • Introducing hydroxyl groups () might improve solubility but increase susceptibility to oxidation.
  • Potential Applications: The compound’s heterocyclic framework aligns with motifs in kinase inhibitors or photovoltaic materials, though empirical validation is needed.

Biological Activity

(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features unique structural components, including furan and thiophene rings, which are often associated with various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the molecular formula C17H15N1O4SC_{17}H_{15}N_{1}O_{4}S and a molecular weight of 329.4 g/mol. Its structure is characterized by multiple heterocyclic rings that contribute to its biological activity.

PropertyValue
Molecular FormulaC17H15N1O4SC_{17}H_{15}N_{1}O_{4}S
Molecular Weight329.4 g/mol
CAS Number2035001-82-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful selection of reagents and conditions to achieve high yields. Commonly used methods include condensation reactions under basic conditions, often utilizing sodium hydroxide as a catalyst to facilitate the formation of the desired product .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes, receptors, and cellular pathways. The presence of hydroxyl and thiophene groups suggests potential interactions with various biomolecules, leading to modulation of biological processes such as:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial properties due to their ability to inhibit bacterial growth and biofilm formation.
  • Fungicidal Effects : Research indicates that related compounds exhibit significant fungicidal activity against various pathogens, demonstrating the potential for this compound in agricultural applications .

Antimicrobial Activity

A study conducted on structurally similar compounds revealed that derivatives containing furan and thiophene rings displayed notable antimicrobial activities. For instance, a related compound exhibited an EC50 value of 4.69 mg/L against specific bacterial strains, indicating strong efficacy .

Fungicidal Efficacy

In greenhouse trials, compounds similar to this compound showed excellent fungicidal activity with EC50 values lower than traditional fungicides like diflumetorim. The structure–activity relationship (SAR) analysis highlighted the importance of substituents on the thiophene and furan rings in enhancing biological activity .

Q & A

Q. What analytical methods differentiate between stereoisomers or tautomeric forms of this compound?

  • Methodology :
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
  • VT-NMR : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts) .
  • X-ray Crystallography : Confirm absolute configuration via anomalous scattering (e.g., Cu Kα radiation) .

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